1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNSKHEVBPCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Methylphenyl Group
The 4-methylphenyl moiety is typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, reacting tert-butyl acetoacetate with 4-methylbenzyl bromide in the presence of a base like potassium carbonate yields a β-keto ester intermediate, which is reduced to the corresponding alcohol using sodium borohydride.
Incorporation of the 2-Hydroxyethoxy Group
The 2-hydroxyethoxy segment is appended via nucleophilic substitution or epoxide ring-opening. A method adapted from CN103254153A involves reacting 2-(2-chloroethoxy)ethanol with a secondary alcohol intermediate under basic conditions. For instance, treatment with sodium hydride in tetrahydrofuran (THF) at 60°C facilitates substitution, achieving yields >75%.
Reaction Conditions :
Amination of the Ethyl Backbone
The alcohol intermediate is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. Using phthalimide and diethyl azodicarboxylate (DEAD), the alcohol is transformed into a protected amine, which is subsequently deprotected with hydrazine to yield 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine.
Formation of the Urea Linkage
Reaction of Amine with 2-Fluorophenyl Isocyanate
The urea bond is formed by reacting the ethylamine intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. This method, analogous to EP3303284B1, ensures minimal side reactions such as oligomerization.
Optimized Parameters :
Alternative Route: Carbamate Intermediate
An alternative approach involves synthesizing a carbamate intermediate by reacting the amine with ethyl chloroformate, followed by aminolysis with 2-fluorophenylamine. This method, though less direct, avoids handling volatile isocyanates and achieves comparable yields (82%).
Purification and Characterization
Crystallization Techniques
Crude product purification employs solvent-dependent crystallization. A mixture of ethyl acetate and hexane (1:3) at −20°C yields crystalline product with >98% purity.
Vacuum Distillation
For liquid intermediates, vacuum distillation (0.1 mmHg, 120°C) removes high-boiling solvents and byproducts, as demonstrated in CN103254153A.
Chromatographic Methods
Flash chromatography on silica gel (eluent: 30% ethyl acetate/hexane) resolves regioisomeric impurities, critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Hydroxy Group Protection
The 2-hydroxyethoxy group’s reactivity necessitates protection during synthesis. Trimethylsilyl (TMS) ether protection using chlorotrimethylsilane in pyridine prevents undesired side reactions, with deprotection achieved via mild acidic hydrolysis (HCl/MeOH).
Stereochemical Control
If chiral centers are present, enantioselective hydrogenation using Ru/phosphine-oxazoline catalysts (as in) ensures >95% enantiomeric excess.
Solvent Selection
Polar aprotic solvents like DMF enhance nucleophilic substitution rates but complicate purification. Switching to THF or toluene improves isolability without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and fluorophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic chains (e.g., isopropenylphenyl-propanyl in ) .
- Electronic Effects : The 2-fluorophenyl group’s electron-withdrawing nature may stabilize interactions with electron-rich enzyme residues, contrasting with 4-methoxyphenyl analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
